molecular formula C11H17N3O3S B14822677 N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide

Cat. No.: B14822677
M. Wt: 271.34 g/mol
InChI Key: ODTVWCJSTUBXLE-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C11H17N3O3S and a molecular weight of 271.339 g/mol This compound features a pyridine ring substituted with cyclopropoxy and dimethylamino groups, along with a methanesulfonamide group

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

N-[5-cyclopropyloxy-2-(dimethylamino)pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C11H17N3O3S/c1-14(2)11-10(13-18(3,15)16)6-9(7-12-11)17-8-4-5-8/h6-8,13H,4-5H2,1-3H3

InChI Key

ODTVWCJSTUBXLE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropoxy and methanesulfonamide groups provide unique properties that differentiate it from other similar compounds, making it valuable in various scientific and industrial applications .

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